8-Chlorooctyl acetate
Description
8-Chlorooctyl acetate is an organic ester derived from 8-chlorooctanol and acetic acid. Chlorinated esters like this are often utilized in polymer synthesis, pharmaceuticals, and specialty chemicals due to their reactivity and solubility properties .
Properties
Molecular Formula |
C10H19ClO2 |
|---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
8-chlorooctyl acetate |
InChI |
InChI=1S/C10H19ClO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
InChI Key |
GMADNPIAEYOEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chlorooctyl acetate can be synthesized through the esterification of 8-chloro-1-octanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of 8-chlorooctyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Chlorooctyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in 8-chlorooctyl acetate can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: 8-chloro-1-octanol and acetic acid.
Substitution: Various substituted octyl acetates depending on the nucleophile used.
Scientific Research Applications
8-Chlorooctyl acetate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-chlorooctyl acetate involves its interaction with biological molecules through its ester and chlorine functional groups. The ester linkage can undergo hydrolysis, releasing 8-chloro-1-octanol and acetic acid, which can interact with cellular components. The chlorine atom may also participate in substitution reactions, potentially modifying the activity of biological molecules .
Comparison with Similar Compounds
Structural and Functional Differences
- Chain Length and Substitution: 8-Chlorooctyl acetate has a mid-length carbon chain (C8) compared to shorter (e.g., 10-chlorodecyl acetate, C10 ) or longer analogs (e.g., dodecanoic acid 8-chlorooctyl ester, C20 ). Longer chains generally increase hydrophobicity and reduce volatility.
- Reactivity : The terminal chlorine atom enhances electrophilicity, making it useful in nucleophilic substitution reactions for polymer crosslinking . In contrast, chloroacetyl chloride (C2H2Cl2O) is more reactive but highly toxic, requiring stringent safety protocols .
Research Findings and Data Gaps
- Synthesis : details the synthesis of 8-chlorooctyl-containing polymers via nucleophilic substitution, achieving 26% yield under optimized conditions .
- Data Limitations : Exact melting/boiling points and solubility data for 8-chlorooctyl acetate are absent in the evidence, requiring extrapolation from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
